1-Tert-butyl-4-(4-phenylphenyl)benzene
Description
Properties
CAS No. |
133358-62-0 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C22H22/c1-22(2,3)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3 |
InChI Key |
IAHHHZBPQZNCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Steric Effects : The tert-butyl group in all analogs reduces molecular flexibility and increases steric hindrance. For example, in diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine, the tert-butyl group lowers association constants (Kf) in host-guest systems compared to adamantyl substituents .
- Electronic Effects: Electron-withdrawing groups (e.g., chloromethyl in 1-tert-butyl-4-(chloromethyl)benzene) enhance reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., phenoxy in 1-tert-butyl-4-phenoxybenzene) stabilize aromatic systems .
- Conjugation : Ethynyl-linked biphenyl systems (e.g., 1-n-butyl-4-[(4-butylphenyl)ethynyl]benzene) exhibit extended π-conjugation, making them suitable for optoelectronic applications, unlike the directly linked biphenyl in the target compound, which may prioritize rigidity .
Spectroscopic Comparisons
Table 2: NMR and IR Data for Selected Compounds
Insights :
- The tert-butyl group consistently appears as a singlet near δ 1.25–1.31 ppm in ¹H-NMR .
- Biphenyl substituents (as in the target compound) would likely show aromatic proton signals near δ 7.0–7.5 ppm, similar to 1-tert-butyl-4-(trifluoromethylsulfonyl)benzene .
- IR peaks for tert-butyl analogs typically include C-H stretches near 2960 cm⁻¹ and aromatic C=C vibrations near 1516 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Tert-butyl-4-(4-phenylphenyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between 4-tert-butylphenylboronic acid and 4-bromobiphenyl, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80°C . Optimizing ligand selection (e.g., phosphine ligands vs. hydrazonic ligands) and solvent polarity significantly impacts yield. For example, ethanol as a solvent at 60°C with copper catalysts may reduce side reactions compared to toluene .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm, while aromatic protons in the biphenyl moiety show splitting patterns between δ 7.2–7.8 ppm. Integration ratios confirm substituent positions .
- FTIR : Absence of carbonyl (~1700 cm⁻¹) or sulfonyl (~1300 cm⁻¹) peaks differentiates it from esters (e.g., 4-Ethylphenyl 4-tert-butylbenzoate) or sulfides (e.g., 4-Tert-butyldiphenyl sulfide) .
Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates steric strain from the bulky tert-butyl group and torsional angles in the biphenyl moiety. Compare results with experimental thermogravimetric analysis (TGA) data to validate decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in crystallographic vs. computational data for molecular packing be resolved?
- Methodological Answer : Discrepancies between X-ray diffraction (showing herringbone packing) and molecular dynamics simulations (predicting π-π stacking) may arise from solvent inclusion during crystallization. Use solvent-free crystallization protocols and compare with simulated annealing results .
Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group?
- Methodological Answer : Selective oxidation of the tert-butyl group to a carboxylic acid requires bulky oxidizing agents (e.g., KMnO₄ in acidic conditions) to avoid side reactions. Alternatively, protect the biphenyl moiety with trimethylsilyl groups before derivatization .
Q. How does this compound perform as a liquid crystal precursor compared to 4-Quaterphenyl?
- Methodological Answer :
Q. What experimental designs validate the compound’s role in organic electronics (e.g., OLEDs)?
- Methodological Answer : Fabricate bilayer OLED devices with the compound as a hole-transport layer. Compare current density-voltage (J-V) curves and electroluminescence efficiency with standard materials (e.g., TPD). Use cyclic voltammetry to measure HOMO/LUMO levels and correlate with device performance .
Data Contradiction Analysis
Q. Why do solubility studies in polar solvents conflict with Hansen solubility parameters?
- Methodological Answer : Theoretical Hansen parameters predict moderate solubility in THF (δ ≈ 18 MPa¹/²), but experimental data may show insolubility due to kinetic trapping. Use sonication or elevated temperatures (60–80°C) to achieve equilibrium solubility, and compare with calculated dispersion/polarity components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
